molecular formula C9H9NO2S B1597442 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide CAS No. 690632-23-6

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide

Cat. No.: B1597442
CAS No.: 690632-23-6
M. Wt: 195.24 g/mol
InChI Key: AVMKLXGLAIAZCG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide is a chemical compound with the molecular formula C9H9NO2S. It is a derivative of benzodioxine and contains a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide typically involves the reaction of 1,4-benzodioxine with appropriate reagents to introduce the carbothioamide group. One common method is the reaction of 1,4-benzodioxine with thioamide derivatives under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxine-5-carbothioamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It has been investigated for its pharmacological properties, including its potential use as a therapeutic agent.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1,4-benzodioxine-5-carbothioamide exerts its effects involves its interaction with specific molecular targets and pathways. The carbothioamide group plays a crucial role in its biological activity, potentially binding to enzymes or receptors to modulate their function.

Comparison with Similar Compounds

  • Benzodioxine derivatives

  • Carbothioamide analogs

  • Other benzodioxine-based compounds

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-3H,4-5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMKLXGLAIAZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383533
Record name 2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-23-6
Record name 2,3-dihydro-1,4-benzodioxine-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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